3-(2H-Indol-2-ylidene)-N-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
Description
3-(2H-Indol-2-ylidene)-N-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide backbone fused with an indolylidene moiety. The indolylidene group contributes to π-π stacking interactions in biological systems, while the pyrazole-carboxamide core is associated with inhibitory activity against tyrosine kinases such as c-Met and VEGFR-2 .
Properties
CAS No. |
827318-55-8 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-(1H-indol-2-yl)-N-phenyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H14N4O/c23-18(20-13-7-2-1-3-8-13)14-11-19-22-17(14)16-10-12-6-4-5-9-15(12)21-16/h1-11,21H,(H,19,22)(H,20,23) |
InChI Key |
DEGMXEVTINYRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(NN=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Aminopyrazoles
A common route to pyrazole intermediates involves the reaction of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamide derivatives with hydrazine hydrate under reflux in ethanol with catalytic triethylamine. This reaction yields 5-aminopyrazoles, which serve as key precursors for further condensation steps.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamide + Hydrazine hydrate | Reflux in ethanol, catalytic triethylamine | 5-Aminopyrazoles |
Alternative Pyrazole Synthesis Methods
Other methods include:
- Iodine-catalyzed reactions of aldehyde hydrazones with electron-deficient olefins, yielding pyrazole derivatives with moderate to high yields depending on oxidants used (e.g., benzoyl peroxide giving up to 81% yield).
- Copper-catalyzed aerobic cyclization for pyrazole ring formation in one-pot procedures.
- Ruthenium(II)-catalyzed intramolecular oxidative CN coupling for tri- and tetra-substituted pyrazoles, employing dioxygen as oxidant with high functional group tolerance and yields.
Preparation of Indole Derivatives
Indole derivatives, such as N-substituted isatins or H-indole-3-carbaldehyde, are prepared by:
- Alkylation of isatin with alkyl iodides in DMF in the presence of potassium carbonate.
- Direct use of commercially available indole-3-carbaldehyde for condensation reactions.
Condensation to Form the Target Compound
The key step involves the condensation of the prepared 5-aminopyrazoles with indole-3-carbaldehyde or N-substituted isatin derivatives in refluxing ethanol with catalytic acetic acid. This step forms the pyrazole–indole hybrid via a Schiff base (azomethine) linkage, followed by cyclization to yield the final compound.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 2 | 5-Aminopyrazole + H-indole-3-carbaldehyde | Reflux in ethanol, catalytic AcOH | 3-(2H-Indol-2-ylidene)-N-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide |
Spectroscopic Confirmation
The product is confirmed by spectroscopic techniques such as ^1H NMR, showing characteristic signals for:
- Azomethine proton (−N=CH−) around 8.7–8.8 ppm.
- Indole protons appearing as multiplets between 7.0 and 8.3 ppm.
- Amide NH protons at 9.0–12.3 ppm.
One-Pot and Catalytic Methods
Recent advances include:
- One-pot synthesis using phenylacetylene, aromatic aldehydes, molecular iodine, and hydrazines to form substituted pyrazoles with high regioselectivity.
- Use of metal catalysts such as copper or ruthenium to improve yields and selectivity in pyrazole ring formation.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The choice of catalyst and oxidant significantly affects yield and selectivity. For example, benzoyl peroxide outperforms tert-butyl hydroperoxide in iodine-catalyzed reactions.
- Solvent choice impacts reaction efficiency; DMF and acetonitrile are commonly used, with DMF often providing better yields.
- The presence of acid catalysts like acetic acid facilitates condensation and cyclization steps.
- Metal-catalyzed aerobic conditions offer greener and more efficient synthetic routes.
- Spectroscopic and elemental analyses confirm the structure and purity of the final compounds.
Chemical Reactions Analysis
Types of Reactions
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The compound can modulate these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-Phenyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide (Compound IV)
Compound 03X (N-{4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-3-fluorophenyl}-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide)
- Structure: Includes a dimethylpyrazole-carboxamide core with a quinolinyloxy substituent.
- Activity: Binds to the hinge region of the HGF receptor (c-Met) via its carbonyl group, similar to the target compound. The quinolinyloxy group enhances solubility but may introduce off-target effects .
Ningetinib (N-(3-Fluoro-4-((7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide)
- Structure: Shares the pyrazole-carboxamide core but incorporates a 7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl group.
- Activity: Potent MET/AXL inhibitor with improved pharmacokinetic properties due to the hydrophilic quinoline substituent, contrasting with the target compound’s indolylidene-based lipophilicity .
Functional Analogues
BMS-777607 (N-Phenyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
Merestinib (N-Phenyl-4-oxo-1,4-dihydropyridine-3-carboxamide)
- Structure : Features a dihydropyridine-carboxamide system.
- Activity : Broad-spectrum kinase inhibitor targeting c-Met, ROS1, and AXL. The absence of the indolylidene group reduces steric hindrance, allowing broader target engagement compared to the more selective target compound .
Comparative Analysis Table
Pharmacological and Pharmacokinetic Considerations
Biological Activity
3-(2H-Indol-2-ylidene)-N-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of indole derivatives with hydrazine and subsequent cyclization. The synthetic pathway typically includes:
- Formation of Indole Derivative : Utilizing 2H-indole as a starting material.
- Hydrazone Formation : Reacting with phenylhydrazine to form an intermediate hydrazone.
- Cyclization : Converting the hydrazone into the final pyrazole derivative through cyclization reactions.
Biological Activity
Research indicates that 3-(2H-Indol-2-ylidene)-N-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide exhibits various biological activities, including:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- In vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including HepG2 and SMMC-7721, with IC50 values ranging from 6.1 to 7.9 µM, which is notably lower than that of standard chemotherapeutics like doxorubicin (IC50 = 24.7 µM) .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis, evidenced by increased caspase-3 activation in treated cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : It demonstrated potent activity against various pathogens, with MIC values as low as 0.22 µg/mL for certain derivatives .
- Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential for treating biofilm-associated infections .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has shown promising anti-inflammatory properties:
- Cytokine Inhibition : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
Case Studies
Several case studies highlight the compound's efficacy in specific applications:
-
Case Study on HepG2 Cells :
- Objective : Evaluate the cytotoxic effects.
- Methodology : Treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 6 µM.
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess activity against resistant strains.
- Methodology : Disc diffusion method to measure inhibition zones.
- Results : Notable inhibition zones were recorded against both Gram-positive and Gram-negative bacteria.
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the phenyl ring and variations in the indole moiety can enhance or reduce activity.
- For instance, modifications that increase lipophilicity may improve cell membrane penetration and bioavailability.
Q & A
Q. Key Considerations :
- Optimize reaction temperature (70–100°C) to avoid side products.
- Monitor reaction progress via TLC or HPLC.
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
Challenges include disorder in the indole moiety and twinning due to flexible substituents. Strategies:
Refinement in SHELXL : Use restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters for disordered regions .
Data Collection : Employ high-resolution synchrotron data (d ≤ 0.8 Å) to resolve overlapping electron density .
Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Example Crystallographic Data (from analogous structures):
| Parameter | Value () | Value () |
|---|---|---|
| Space Group | P 1 | P2₁/c |
| R Factor (%) | 6.4 | 4.3 |
| Data/Parameter Ratio | 13.3 | 18.9 |
Basic: How is the compound characterized spectroscopically and crystallographically?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Look for indole NH (~12 ppm, broad) and pyrazole protons (6–8 ppm) .
- ¹³C NMR : Confirm carbonyl groups (165–170 ppm) .
X-ray Diffraction : Refine hydrogen-bonding networks using SHELXL and visualize with ORTEP-3 .
Critical Step : Validate spectroscopic data against crystallographic coordinates to confirm tautomeric forms .
Advanced: How can discrepancies between spectroscopic and crystallographic data be resolved?
Methodological Answer:
Discrepancies often arise from tautomerism or solvatomorphism :
Dynamic NMR Studies : Probe temperature-dependent shifts to identify tautomeric equilibria .
Powder XRD : Compare experimental and simulated patterns to detect polymorphs .
DFT Calculations : Optimize molecular geometry using Gaussian09 and compare with crystallographic bond lengths .
Case Study : reports a planar pyrazole ring (X-ray), while NMR may suggest non-planarity due to solvent effects.
Advanced: How is hydrogen-bonding analyzed in the crystal packing of this compound?
Methodological Answer:
Use graph set analysis (Etter’s formalism) to classify hydrogen-bond motifs:
Identify Donor/Acceptor Pairs : N–H···O and C–H···π interactions dominate .
Software Tools : Mercury or PLATON for topological analysis .
Quantify Networks : Assign descriptors (e.g., for dimeric rings) .
Q. Example Hydrogen-Bond Parameters :
| Interaction Type | D–H···A (Å) | Angle (°) | Evidence |
|---|---|---|---|
| N–H···O | 2.89 | 155 | |
| C–H···π | 3.12 | 145 |
Basic: What purification methods are optimal for isolating this compound?
Methodological Answer:
Column Chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) .
Recrystallization : Dissolve in hot ethanol and cool to 4°C for single-crystal growth .
HPLC : Employ a C18 column with acetonitrile/water (70:30) for high-purity batches .
Yield Optimization : Adjust solvent polarity to minimize co-crystallization of by-products .
Advanced: How can polymorphism impact the biological activity of this compound?
Methodological Answer:
Polymorphism alters solubility and bioavailability:
Dissolution Testing : Compare dissolution rates of polymorphs in simulated gastric fluid .
Docking Studies : Use AutoDock Vina to assess binding affinity variations between polymorphic forms .
Stability Analysis : Monitor phase transitions via DSC and TGA .
Key Finding : notes that hydrogen-bonding patterns in Form I enhance stability over Form II.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
